molecular formula C10H14O2 B13895305 Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13895305
M. Wt: 166.22 g/mol
InChI Key: CTMJUSQSWAMAMM-UHFFFAOYSA-N
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Description

Methyl 3-Cyclopropylbicyclo[111]pentane-1-carboxylate is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . This intermediate can then be further functionalized to introduce the cyclopropyl and ester groups.

Industrial Production Methods

large-scale synthesis of related bicyclo[1.1.1]pentane derivatives has been achieved using flow photochemical methods, which allow for the efficient construction of the bicyclo[1.1.1]pentane core on a kilogram scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound can act as a bioisostere, replacing aromatic rings in drug molecules. This replacement can improve the drug’s solubility, metabolic stability, and overall efficacy . The molecular targets and pathways involved will vary depending on the specific drug and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for modifying the properties of drug molecules and other materials.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C10H14O2/c1-12-8(11)10-4-9(5-10,6-10)7-2-3-7/h7H,2-6H2,1H3

InChI Key

CTMJUSQSWAMAMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2)C3CC3

Origin of Product

United States

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